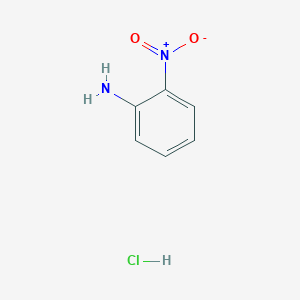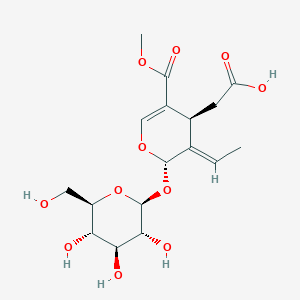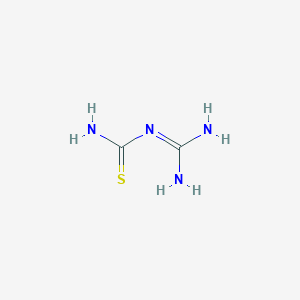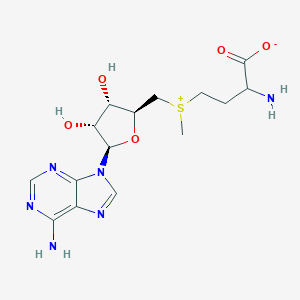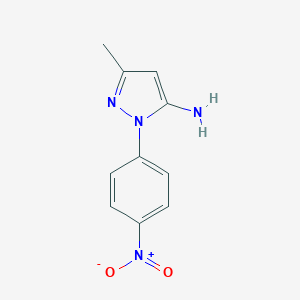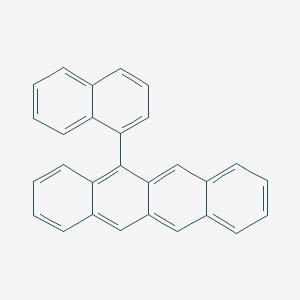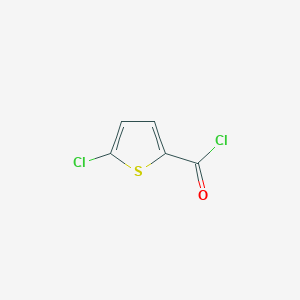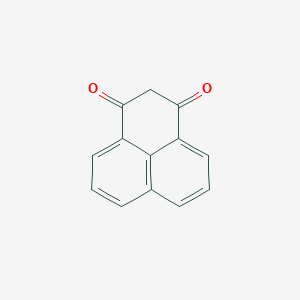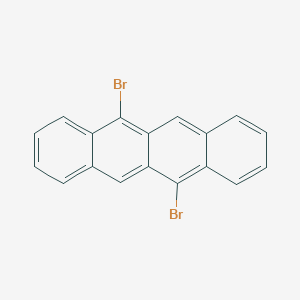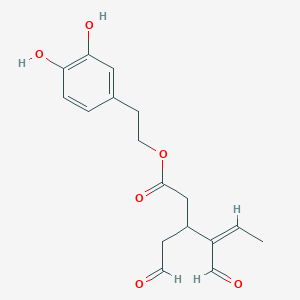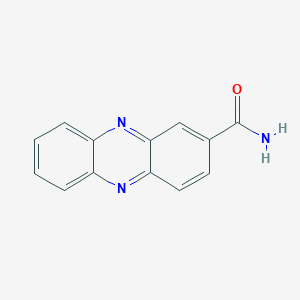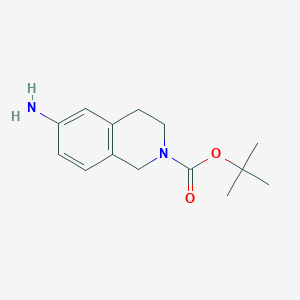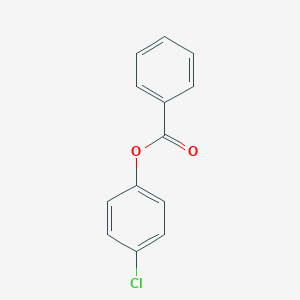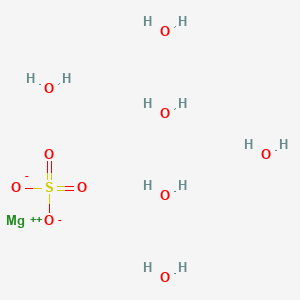
Holmium-167
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium-167 is a radioactive isotope of the rare earth element holmium. It has a half-life of 1.75 days and emits beta particles and gamma rays. Due to its unique properties, holmium-167 has gained attention in the field of scientific research, particularly in the areas of cancer therapy and nuclear medicine.
Mecanismo De Acción
Holmium-167 emits beta particles and gamma rays, which can penetrate tissues and target cancer cells. The beta particles deposit energy in the cancer cells, leading to their destruction. The gamma rays can also be detected by imaging techniques, allowing for the visualization of the distribution of the radioisotope in the body.
Efectos Bioquímicos Y Fisiológicos
Holmium-167 has been shown to have minimal biochemical and physiological effects on the body. It is excreted primarily through the urinary system, and its radiation dose to normal tissues is relatively low compared to other radioisotopes used in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Holmium-167 has several advantages for lab experiments, including its high specific activity, which allows for precise measurements and low background radiation. It also has a short half-life, which minimizes radiation exposure to researchers. However, its availability is limited, and its production requires a nuclear reactor, which can be costly and time-consuming.
Direcciones Futuras
Holmium-167 holds promise for future scientific research in various fields. Some potential areas of research include the development of new radiotracers for imaging and diagnosis, the use of holmium-167 in combination with other therapies for cancer treatment, and the exploration of its potential applications in environmental studies. Further research is needed to fully understand the potential of holmium-167 in these areas.
In conclusion, holmium-167 is a valuable radioisotope for scientific research, with potential applications in nuclear medicine, cancer therapy, and environmental studies. Its unique properties make it an attractive option for targeted radiation therapy and radiotracer imaging. Further research is needed to fully explore its potential and expand its applications in various fields.
Métodos De Síntesis
Holmium-167 can be produced by irradiating natural holmium targets with neutrons in a nuclear reactor. The resulting holmium-166 undergoes beta decay to form holmium-167.
Aplicaciones Científicas De Investigación
Holmium-167 has been used in various scientific research applications, including nuclear medicine, cancer therapy, and environmental studies. In nuclear medicine, holmium-167 is used as a radiotracer for imaging and diagnosis of various diseases, such as liver cancer and rheumatoid arthritis. In cancer therapy, holmium-167 is used as a radioisotope for targeted radiation therapy, particularly for the treatment of liver cancer and bone metastases. Holmium-167 has also been used in environmental studies, such as tracing the movement of pollutants in groundwater.
Propiedades
Número CAS |
15750-04-6 |
|---|---|
Nombre del producto |
Holmium-167 |
Fórmula molecular |
Ho |
Peso molecular |
166.93314 g/mol |
Nombre IUPAC |
holmium-167 |
InChI |
InChI=1S/Ho/i1+2 |
Clave InChI |
KJZYNXUDTRRSPN-NJFSPNSNSA-N |
SMILES isomérico |
[167Ho] |
SMILES |
[Ho] |
SMILES canónico |
[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



